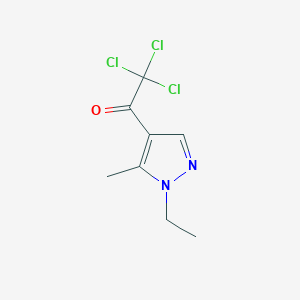
2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone
Übersicht
Beschreibung
2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone, commonly referred to as TEMPE, is an organic compound that has been used in a variety of scientific research applications. It is a colorless and odorless liquid that is soluble in most organic solvents. TEMPE has been used in the synthesis of new compounds, as a catalyst in organic reactions, and as a reagent in chemical reactions. It has also been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Kinetic and Thermodynamic Parameters in Reactions
2,2,2-Trichloro-1-phenylethanone and its derivatives, closely related to 2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone, are used to understand kinetic and thermodynamic parameters in various reactions. For example, their reactions with alcohols in the presence of ethylamine can form corresponding esters, revealing insights about the reactivity of alcohols and the process of alcoholysis (Uieara et al., 1987).
Neuropharmacological Applications
Derivatives of 2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone have been explored for their neuropharmacological effects. Compounds similar in structure have shown potential in improving cognitive functions like learning and memory in animal models (Zhang Hong-ying, 2012).
Corrosion Inhibition
1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, a compound with a structure akin to 2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone, has been synthesized and identified as an effective corrosion inhibitor for mild steel in acidic environments. This demonstrates the potential application of such compounds in materials science, particularly in protecting metals from corrosion (Jawad et al., 2020).
Antimicrobial Activity
The antimicrobial activity of substituted 1,2,3-triazoles, which are structurally similar to 2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone, has been a subject of study. These compounds have been synthesized and found to have significant antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Holla et al., 2005).
Asymmetric Synthesis
The compound has been used in asymmetric synthesis, providing a pathway to produce enantiomers of chiral building blocks, which are crucial in the development of pharmaceuticals and other fine chemicals (Demir et al., 2001).
Bioactive Compound Studies
Related compounds have been utilized in the study of bioactive compounds, demonstrating potential in treating various diseases, including cancer. For instance, derivatives of 2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone have shown efficacy against specific cancer cell lines (Iwashita et al., 2008).
Eigenschaften
IUPAC Name |
2,2,2-trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3N2O/c1-3-13-5(2)6(4-12-13)7(14)8(9,10)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPYKUUVVBJGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)C(Cl)(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-{(E)-[2-Chloro-5-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine](/img/structure/B1396253.png)
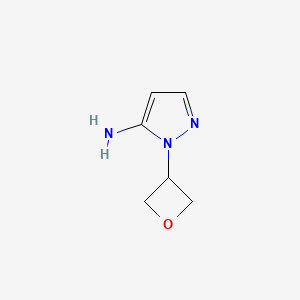
![N'-[1-Amino-1-(4-methoxyphenyl)methylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1396255.png)


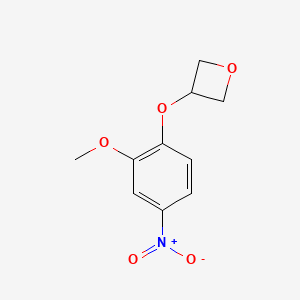
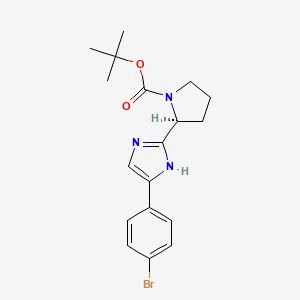

![1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone](/img/structure/B1396265.png)
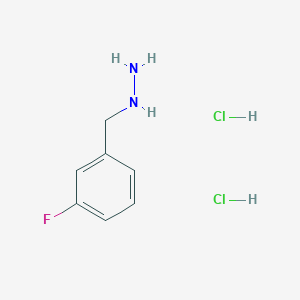
![[3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1396268.png)

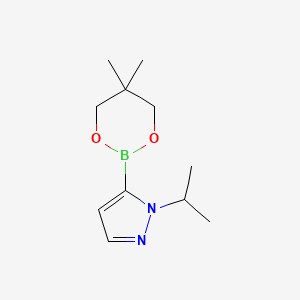
![[4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate](/img/structure/B1396276.png)